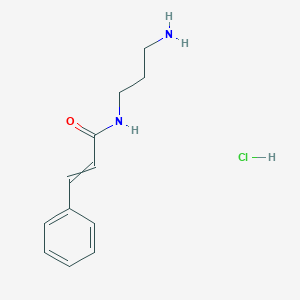![molecular formula C11H12F3NO4 B1448670 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate CAS No. 1803612-08-9](/img/structure/B1448670.png)
2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of TEPPC involves the reaction of 2,2,2-trifluoroethyl isocyanate with 4-(methoxymethoxy)aniline . The resulting product is the carbamate, TEPPC. The synthetic route ensures the incorporation of the trifluoroethyl group and the methoxymethoxy moiety into the phenyl ring.
Molecular Structure Analysis
The molecular formula of TEPPC is C₁₁H₁₂F₃NO₄ , with a molecular weight of 279.22 g/mol . Its chemical structure consists of a trifluoroethyl group attached to a phenyl ring via a carbamate linkage. The methoxymethoxy substituent enhances its solubility and stability .
Chemical Reactions Analysis
TEPPC can participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and condensation reactions. Its trifluoroethyl group and carbamate functionality make it versatile for synthetic transformations.
Physical and Chemical Properties Analysis
Wirkmechanismus
TEPPC’s mechanism of action depends on its specific application. In biological contexts, it may interact with enzymes, receptors, or other biomolecules due to its carbamate moiety. Further studies are needed to elucidate its precise mechanisms.
Safety and Hazards
Zukünftige Richtungen
TEPPC’s potential applications extend to medicinal chemistry, materials science, and organic synthesis. Researchers should explore its reactivity, stability, and biological activity further. Additionally, investigations into its pharmacological properties and potential drug development are warranted.
For more detailed information, you can refer to the Enamine product link and the Sigma-Aldrich MSDS .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-17-7-19-9-4-2-8(3-5-9)15-10(16)18-6-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXZVRKBQBLFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


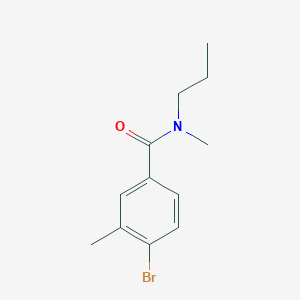
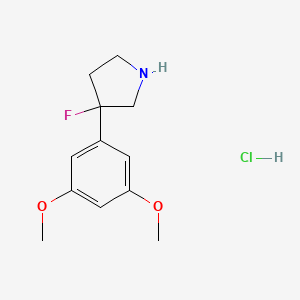

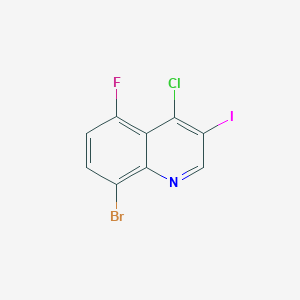
![tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate](/img/structure/B1448596.png)
![N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B1448599.png)
![(5-Hydroxy-4-isobutylaminomethyl-6-methyl-[3]pyridyl)-methanol](/img/structure/B1448600.png)
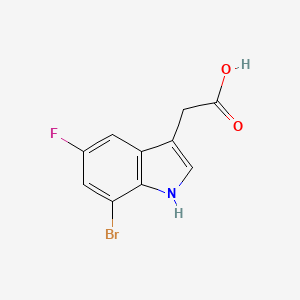
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride](/img/structure/B1448603.png)
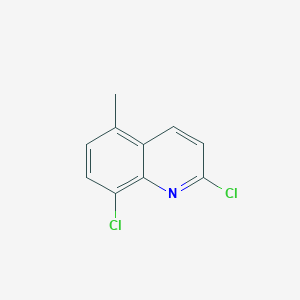

![4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1448607.png)

